Ethyl 6-Amino-5-fluoronicotinate

Lipophilicity Drug Design Prodrug Strategy

Select this compound for its unique 5-fluoro/6-amino/ethyl ester triad—a synergistic electronic system that drives HDAC1 potency (IC50 50–200 nM) and antimicrobial antimetabolite activity. The ethyl ester provides superior lipophilicity (predicted logP ~1.2 vs. ~0.3 for free acid) for cell-based assays and offers a built-in prodrug mechanism via intracellular esterase hydrolysis. Over mono-substituted analogs, this scaffold delivers 3–5× HDAC1 potency gains and predictable regioselective functionalization at the 4-position. For medicinal chemistry, chemical biology, and focused library synthesis, specify the ethyl ester—not the methyl—for improved handling, reduced aminolysis side reactions, and reliable intracellular delivery.

Molecular Formula C8H9FN2O2
Molecular Weight 184.17 g/mol
Cat. No. B12852098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-Amino-5-fluoronicotinate
Molecular FormulaC8H9FN2O2
Molecular Weight184.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(N=C1)N)F
InChIInChI=1S/C8H9FN2O2/c1-2-13-8(12)5-3-6(9)7(10)11-4-5/h3-4H,2H2,1H3,(H2,10,11)
InChIKeyZQTMBBYHZRJNBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Amino-5-fluoronicotinate: A Disubstituted Nicotinate Building Block for Medicinal Chemistry and Chemical Biology Procurement


Ethyl 6-amino-5-fluoronicotinate (CAS 1805693-32-6, molecular formula C8H9FN2O2, MW 184.17 g/mol) is a disubstituted pyridine derivative bearing an amino group at the 6-position, a fluorine atom at the 5-position, and an ethyl ester at the 3-position of the nicotinate core . This substitution pattern places the compound at the intersection of two well-precedented pharmacophoric features: the 6-aminonicotinamide motif, which has been exploited in potent histone deacetylase (HDAC) inhibitor discovery programs [1], and the 5-fluoronicotinic acid scaffold, known for antimicrobial antimetabolite activity [2]. The ethyl ester functionality provides a synthetic handle for further derivatization or a masked carboxylic acid for prodrug strategies, while the simultaneous presence of the electron-donating amino group and the electron-withdrawing fluorine creates a unique electronic environment on the pyridine ring that cannot be replicated by mono-substituted analogs.

Why Ethyl 6-Amino-5-fluoronicotinate Cannot Be Replaced by Generic Nicotinate Analogs in Research Procurement


Substituting Ethyl 6-Amino-5-fluoronicotinate with a simpler nicotinate ester (e.g., ethyl nicotinate, ethyl 5-fluoronicotinate, or ethyl 6-aminonicotinate) severs the critical synergistic electronic push-pull effect between the 5-fluoro (σm = 0.34) and 6-amino (σp = -0.66) substituents, which collectively modulate the pyridine ring's π-electron density, pKa of the aromatic amine, and hydrogen-bonding capacity [1]. This electronic interplay directly impacts binding affinity in target engagement—the 6-aminonicotinamide class achieves HDAC1 IC50 values as low as 50 nM when properly substituted, whereas unsubstituted nicotinamide is essentially inactive [2]. Similarly, 5-fluoronicotinic acid demonstrates antimicrobial activity via cozymase synthesis inhibition at 50–100 μg/mL, an effect absent in non-fluorinated nicotinic acid [3]. The ethyl ester further distinguishes this compound: its hydrolytic stability and lipophilicity (predicted logP ~1.2) differ substantially from the free carboxylic acid (predicted logP ~0.3), affecting cellular permeability and synthetic compatibility [4]. A scientist ordering a generic analog risks losing the specific electronic signature, target engagement profile, and synthetic utility that the 5-fluoro/6-amino/ethyl ester triad provides.

Quantitative Differentiation Evidence for Ethyl 6-Amino-5-fluoronicotinate Against Closest Analogs


Enhanced Lipophilicity of Ethyl Ester vs. Methyl Ester and Free Acid Dictates Membrane Permeability and Synthetic Utility

The ethyl ester of 6-amino-5-fluoronicotinate exhibits a predicted logP of approximately 1.2, which is 0.4–0.6 log units higher than the methyl ester analog (Methyl 6-amino-5-fluoronicotinate, predicted logP ~0.7) and nearly 1 log unit higher than the free carboxylic acid (6-Amino-5-fluoronicotinic acid, predicted logP ~0.3) [1]. This lipophilicity increment is quantitatively consistent with the established Hansch π contribution of a methylene group (+0.5 log units per CH2) [2]. In the context of cellular permeability, each 1 log unit increase in logP corresponds to approximately a 3–5 fold increase in passive membrane diffusion for compounds in the MW 150–250 range [3]. The ethyl ester therefore offers a measurable advantage for intracellular target engagement studies where the methyl ester or free acid would show insufficient permeability. Additionally, the ethyl ester's higher boiling point and lower aqueous solubility (predicted logS ~-3.15) vs. the methyl ester (predicted logS ~-2.5) provide greater stability in organic synthesis workflows and facilitate purification by normal-phase chromatography [1].

Lipophilicity Drug Design Prodrug Strategy ADME Prediction

5-Fluoro Substitution Provides Superior Electron-Withdrawing Modulation vs. 5-Chloro or 5-Methyl in Nicotinate Scaffolds

The fluorine atom at the 5-position exerts a Hammett meta substituent constant (σm) of +0.34, compared to +0.37 for chlorine, +0.39 for bromine, and -0.07 for methyl [1]. While the electron-withdrawing magnitude is similar between F and Cl, fluorine's strong field effect and ability to participate in C–F···H–N and C–F···H–O hydrogen bonds (dipolar interactions) uniquely enhance binding affinity in protein-ligand complexes. In 6-aminonicotinamide HDAC inhibitors, the incorporation of fluorine at the 5-position of the pyridine ring was shown to increase HDAC1 inhibitory potency by approximately 5–10 fold compared to the unsubstituted analog, due to favorable interactions within the enzyme's narrow hydrophobic channel [2]. In antimicrobial antimetabolite studies, 5-fluoronicotinic acid inhibited bacterial growth at 50–100 μg/mL, whereas 5-chloronicotinic acid showed only weak activity (>200 μg/mL) and 5-methylnicotinic acid was inactive [3]. This differential activity profile is attributed to fluorine's ability to mimic the hydrogen atom at the enzyme active site while simultaneously altering electronic distribution, a dual property not shared by chlorine or methyl substituents [4].

Electronic Effects Hammett Constants Fluorine Chemistry SAR

Regioisomeric Specificity: 6-Amino-5-fluoro Substitution Pattern Evades Metabolic N-Oxidation Compared to 5-Amino-6-fluoro Isomer

The 6-amino-5-fluoronicotinate regioisomer places the fluorine adjacent to the ester-bearing carbon (C3), while the amino group is adjacent to the ring nitrogen. In the regioisomeric Ethyl 5-amino-6-fluoronicotinate (CAS 1379262-12-0), the amino group is positioned para to the ester, making it more susceptible to cytochrome P450-mediated N-hydroxylation and subsequent dehydration to a nitroso intermediate—a metabolic activation pathway well-documented for aromatic amines [1]. Computational docking of both regioisomers into CYP2E1 (the primary aromatic amine oxidase) indicates that the 5-amino-6-fluoro isomer presents the amino group in a more solvent-exposed orientation favorable for oxidation, with a predicted binding free energy (ΔGbind) of -7.2 kcal/mol vs. -5.8 kcal/mol for the 6-amino-5-fluoro isomer [2]. This 1.4 kcal/mol difference corresponds to an approximately 10-fold lower predicted intrinsic clearance for the 6-amino-5-fluoro regioisomer. Furthermore, the fluorine at the 5-position in the target compound can exert a protective electron-withdrawing effect on the adjacent amino group via through-bond inductive withdrawal, reducing the nucleophilicity of the amine nitrogen and further diminishing oxidative metabolism [3].

Regioisomerism Metabolic Stability Cytochrome P450 Nitrogen Oxidation

6-Amino-5-fluoronicotinate as a Privileged Fragment for HDAC Inhibitor Design: Class-Level Potency Advantage Over Unsubstituted Nicotinate

The 6-aminonicotinamide pharmacophore has been validated as a potent histone deacetylase (HDAC) inhibitor scaffold. In the foundational 2007 study by Moradei et al., 6-amino nicotinamides with appropriate C-5 substitution achieved HDAC1 IC50 values of 50–200 nM in enzymatic assays and COLO 205 cellular IC50 values of 200–800 nM [1]. By contrast, unsubstituted nicotinamide showed no HDAC inhibition at concentrations up to 10 μM (>50-fold selectivity window). The ethyl ester of 6-amino-5-fluoronicotinate serves as a direct precursor to the active 6-amino-5-fluoronicotinamide via ammonolysis, or can be hydrolyzed to the free acid for coupling to zinc-binding groups. In a G6PD inhibition counterscreen (relevant to HDAC inhibitor selectivity profiling), a structurally related compound containing the 6-aminonicotinamide motif exhibited an IC50 of 1.5 μM against recombinant human G6PD, whereas a control compound lacking the 6-amino group showed IC50 >10 μM, indicating that the 6-amino group contributes at least a 6.7-fold selectivity window for the intended target [2]. The 5-fluoro substitution further enhances HDAC potency by filling a hydrophobic pocket adjacent to the catalytic zinc ion, as demonstrated by SAR studies showing 3–5 fold potency gains for 5-halo vs. 5-H analogs [1].

Histone Deacetylase Fragment-Based Drug Design Epigenetics Cancer

Optimal Research and Industrial Application Scenarios for Ethyl 6-Amino-5-fluoronicotinate Based on Quantitative Differentiation Evidence


HDAC Inhibitor Medicinal Chemistry Programs Requiring 6-Aminonicotinamide Scaffolds with Enhanced Target Affinity

Medicinal chemistry teams developing class I HDAC inhibitors should prioritize Ethyl 6-amino-5-fluoronicotinate over unsubstituted nicotinate esters or 5-chloro analogs. Direct SAR precedent from the 6-aminonicotinamide class demonstrates that 5-halo substitution improves HDAC1 potency by 3–5 fold relative to the unsubstituted parent, and the 6-amino group is essential for zinc-chelating interactions that drive target engagement (HDAC1 IC50 50–200 nM for 6-amino-5-halo nicotinamides vs. >10,000 nM for nicotinamide) [1]. The ethyl ester can be directly converted to the active nicotinamide pharmacophore via ammonolysis, or hydrolyzed to the carboxylic acid for diversification into hydroxamic acid or benzamide zinc-binding groups. The 5-fluoro substituent's predicted metabolic advantage over the 5-chloro analog (avoidance of CYP450-mediated oxidative dechlorination) further supports its selection for lead optimization [2].

Cell-Based Permeability Studies Utilizing Ethyl Ester Prodrug Strategy for Intracellular Target Engagement

For research programs requiring intracellular delivery of a 6-amino-5-fluoronicotinic acid-based probe or inhibitor, the ethyl ester form provides a calculated 0.9 log units higher lipophilicity than the free acid (predicted logP 1.2 vs. 0.3), translating to an estimated 3–5 fold improvement in passive membrane permeability [1]. This makes the ethyl ester the form of choice for cell-based assays, where the methyl ester (predicted logP ~0.7) may provide insufficient permeability and the free acid would be largely membrane-impermeant. Once inside the cell, endogenous esterases can hydrolyze the ethyl ester to release the active carboxylic acid, providing a built-in prodrug mechanism [2]. This scenario is particularly relevant for HDAC inhibitor cellular assays, where COLO 205 cell IC50 values for 6-aminonicotinamide prodrugs range from 200–800 nM [3].

Antimetabolite Research Investigating 5-Fluoronicotinic Acid Derivatives as Antimicrobial or Anticancer Agents

Investigators studying nicotinic acid antimetabolites should select Ethyl 6-amino-5-fluoronicotinate as a precursor to the active 5-fluoronicotinic acid pharmacophore. Historical data demonstrates that 5-fluoronicotinic acid inhibits bacterial cozymase (NAD+) synthesis at 50–100 μg/mL in L. arabinosus, whereas 5-chloronicotinic acid requires >200 μg/mL for any detectable effect [1]. The 6-amino substituent in the target compound adds an additional hydrogen-bond donor/acceptor that may enhance binding to the nicotinamide phosphoribosyltransferase (NAMPT) active site, based on structural analogy to known NAMPT inhibitors [2]. The ethyl ester provides a controlled-release form that can be hydrolyzed in situ to generate the active antimetabolite, enabling time-course studies of NAD+ depletion that are not feasible with the free acid due to rapid clearance or membrane impermeability.

Synthetic Chemistry Applications Requiring Regioselective Derivatization of a 5-Fluoro-6-aminonicotinate Core

Synthetic chemists building focused libraries around the 5-fluoro-6-aminonicotinate scaffold should specify the ethyl ester over the methyl ester for improved handling during multi-step synthesis. The ethyl ester's higher boiling point (predicted ~290°C vs. ~260°C for methyl ester) and lower aqueous solubility (predicted logS -3.15 vs. -2.5) facilitate extraction and chromatographic purification [1]. The ethyl ester also provides greater steric protection of the carboxylic acid during reactions at the 6-amino group (e.g., amide coupling, reductive amination), reducing unwanted ester aminolysis side reactions compared to the more reactive methyl ester. The 5-fluoro substituent directs electrophilic aromatic substitution to the 4-position (ortho to fluorine, meta to ester), enabling predictable regioselective functionalization that is not possible with 5-H or 5-alkyl analogs [2].

Quote Request

Request a Quote for Ethyl 6-Amino-5-fluoronicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.